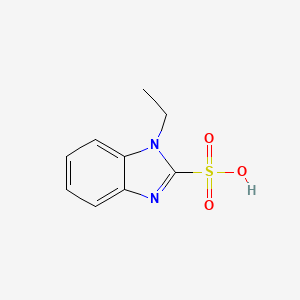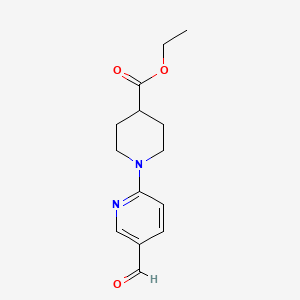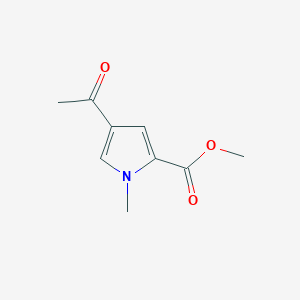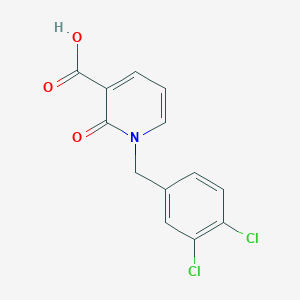
1-ethyl-1H-benzimidazole-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 1-ethyl-1H-benzimidazole-2-sulfonic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are often synthesized for their potential use in pharmaceuticals, particularly due to their antiprotozoal properties, as seen in the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with strong activity against protozoa .
Synthesis Analysis
The synthesis of benzimidazole derivatives can involve various starting materials and catalysts. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, is synthesized and characterized by spectroscopic methods and used as a catalyst for the synthesis of tetrahydropyridines . Similarly, magnetite-linked sulfonic acid has been utilized as a catalyst for the synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives, showcasing the adaptability and environmental friendliness of the process .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at various positions on the benzimidazole core, such as the sulfonic acid group in the case of 1-ethyl-1H-benzimidazole-2-sulfonic acid, can significantly alter the compound's properties and reactivity. The structure is often confirmed and studied using techniques like FT-IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in a variety of chemical reactions. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles have been studied for their chemical behavior in acidic media, where they act as suicide inhibitors of the H+/K+-ATPase in stomach parietal cells. The sulfoxide group in these molecules can be protonated, leading to a series of reactions that result in the inactivation of the target enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives like 1-ethyl-1H-benzimidazole-2-sulfonic acid are influenced by their molecular structure. The presence of functional groups such as sulfonic acid imparts solubility in water and can affect the acidity of the compound. These properties are crucial for the biological activity and potential pharmaceutical applications of these compounds. The ionic nature of related compounds, such as 1,3-disulfonic acid benzimidazolium chloride, also highlights the importance of these properties in the synthesis and catalytic activity of benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Antiulcer Properties
1-Ethyl-1H-benzimidazole-2-sulfonic acid derivatives have been explored for their potential antiulcer properties. For instance, a study by Terashima et al. (1995) synthesized ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which exhibited significant mucosal protection against ethanol-induced gastric lesions in rats. This compound was found to be a potent H+/K(+)-ATPase inhibitor, demonstrating higher antiulcer activity compared to cimetidine in various animal models, including water-immersion stress-induced and acidified aspirin-induced gastric ulcers in rats (Terashima, Shimamura, Kawase, Tanaka, Uenishi, Kimura, Ishizuka, & Sato, 1995).
Antioxidant Capacity Assays
The antioxidant capacity of 1-ethyl-1H-benzimidazole-2-sulfonic acid derivatives has been studied in the context of ABTS/PP decolorization assays. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the role of certain benzimidazole derivatives in forming coupling adducts with the ABTS radical cation. This study emphasizes the need for further investigation into the specificity and relevance of such reactions in evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Veterinary Drug Residues
In the field of food safety, research has been conducted on the residue levels of benzimidazole compounds, such as albendazole and its metabolites, in raw milk. A study by Tsiboukis et al. (2010) assessed the presence of these residues in milk samples from southern Greece, raising concerns about the controlled usage of benzimidazole drugs due to their potential health risks (Tsiboukis, Sazakli, Gortzi, Hadjichristodoulou, Matara, & Leotsinidis, 2010).
Antiinflammatory Activity
Benzimidazole derivatives have also shown atypical antiinflammatory activity, as demonstrated by Lazer et al. (1987). Their study on substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles revealed a distinct mechanism of action from conventional nonsteroidal antiinflammatory drugs, potentially mediated by an effect on neutrophil function (Lazer, Matteo, & Possanza, 1987).
Eigenschaften
IUPAC Name |
1-ethylbenzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFYRNMZRZTXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378256 |
Source


|
| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-benzimidazole-2-sulfonic acid | |
CAS RN |
90331-19-4 |
Source


|
| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)
![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)




![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)